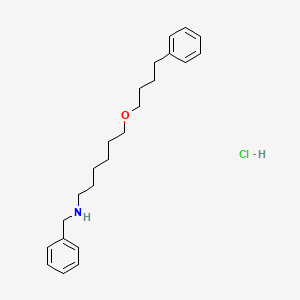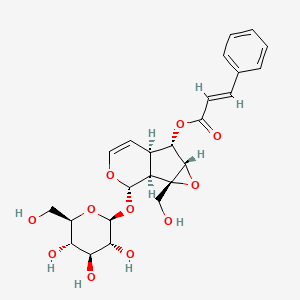
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate, commonly known as ABP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABP is a sugar-based molecule that contains two azide groups, which makes it an attractive candidate for use in bioconjugation and labeling studies.
Mechanism of Action
The mechanism of action of ABP is based on its ability to selectively react with alkynes through the CuAAC reaction. This reaction produces a stable triazole linkage that allows for the specific labeling of biomolecules. The selectivity of this reaction is due to the fact that alkynes are not commonly found in biological systems, making it an attractive technique for labeling biomolecules.
Biochemical and Physiological Effects
ABP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that ABP is non-toxic and does not affect the viability of cells, making it a safe option for use in bioconjugation and labeling studies.
Advantages and Limitations for Lab Experiments
The main advantage of using ABP in lab experiments is its selectivity and specificity for labeling biomolecules. This allows for the precise labeling of specific biomolecules, which can be useful in various applications. However, the main limitation of using ABP is its relatively complex synthesis process, which can make it challenging to obtain in large quantities.
Future Directions
There are several future directions for research on ABP. One potential area of research is the development of new and improved methods for synthesizing ABP. Another area of research is the exploration of new applications for ABP, such as in the development of new imaging agents or drug delivery systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ABP.
Synthesis Methods
The synthesis of ABP involves a multistep process that starts with the protection of the hydroxyl groups on the glucose molecule. The protected glucose is then converted into the azido derivative using sodium azide. The final step involves the removal of the protective groups to obtain the desired ABP product.
Scientific Research Applications
ABP has been extensively studied for its potential applications in bioconjugation and labeling studies. The azido groups on ABP can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with alkynes, which allows for the specific labeling of biomolecules such as proteins and nucleic acids. This technique has been used in various applications, including imaging, proteomics, and drug discovery.
properties
IUPAC Name |
[6-acetyloxy-5-azido-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7/c1-16(28)30-15-20-22(31-13-18-9-5-3-6-10-18)23(32-14-19-11-7-4-8-12-19)21(26-27-25)24(34-20)33-17(2)29/h3-12,20-24H,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNIPGXHEHYFCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,4S,5R,9R,10S,11S,13R)-11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate](/img/structure/B1180725.png)
![2-(4-methylphenyl)-5-methylsulfanyl-N-(2-morpholin-4-ylpropyl)-[1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/no-structure.png)

![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)
![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)


![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)
